Sitravatinib, also known as MGCD516, is a small molecule classified as a spectrum-selective receptor tyrosine kinase inhibitor (TKI). [, ] It plays a crucial role in scientific research as an investigational compound, particularly in oncology, due to its ability to inhibit multiple receptor tyrosine kinases (RTKs). [] These RTKs are often implicated in tumor growth, angiogenesis, and the development of resistance to other cancer therapies. [, , ]
Sitravatinib exerts its effects by inhibiting multiple RTKs involved in tumor progression and immune evasion. [, , ] Key targets include:
TAM receptors (TYRO3, AXL, MERTK): These receptors are often overexpressed in tumors and contribute to immune suppression by promoting M2 macrophage polarization and suppressing T cell activity. [, , ] Inhibiting TAM receptors can enhance anti-tumor immunity. [, ]
Split tyrosine kinase receptors (VEGFR, PDGFR, KIT): These receptors are involved in angiogenesis (formation of new blood vessels that nourish tumors) and the recruitment of immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) to the tumor microenvironment. [, , , ] Sitravatinib's inhibition of these receptors can limit tumor vascularization and modulate the immune landscape within the tumor. [, ]
Other RTKs (RET, MET): These receptors are implicated in tumor growth, survival, and metastasis. [] Sitravatinib's ability to target these kinases can further contribute to its anti-tumor effects. []
Sitravatinib's primary scientific application lies in pre-clinical and clinical research for various cancers, particularly those resistant to standard therapies. Its multi-targeted mechanism of action makes it a promising candidate for combination therapies with other anti-cancer agents, especially immune checkpoint inhibitors. [, , , ]
Overcoming resistance to anti-angiogenic therapy: Sitravatinib has shown promise in preclinical models for treating tumors that have developed resistance to anti-angiogenic therapies, potentially due to its ability to inhibit multiple compensatory signaling pathways. []
Enhancing immune checkpoint blockade: Sitravatinib’s ability to modulate the tumor microenvironment by suppressing immunosuppressive cells and promoting a pro-inflammatory phenotype suggests it could enhance the efficacy of immune checkpoint inhibitors. [, , , ] This has been observed in preclinical models of esophageal adenocarcinoma, where Sitravatinib combined with a PD-1 inhibitor led to significant tumor regression. [, ]
Reversing multidrug resistance: Sitravatinib has shown the ability to sensitize cancer cells overexpressing the drug efflux pumps ABCB1 and ABCG2 to chemotherapeutic agents in vitro. [, ] This suggests potential for overcoming multidrug resistance in cancer treatment.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: